![molecular formula C8H13NO B3300507 1-Prop-2-ynyl-piperidin-3-ol CAS No. 902270-72-8](/img/structure/B3300507.png)
1-Prop-2-ynyl-piperidin-3-ol
Overview
Description
“1-Prop-2-ynyl-piperidin-3-ol” is a derivative of Piperidin-3-ol . Piperidin-3-ol is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . For instance, 3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine . It can also be used to synthesize 2-pyrrolidinone via oxidation with iodosylbenzene . In another study, the reaction of C-nucleophiles with 1-(prop-2-ynyl)piperidine in the presence of mercury (II) acetate was used to form mono-and dicarbonyl derivatives of piperidine .Molecular Structure Analysis
The molecular structure of Piperidin-3-ol, the parent compound of “1-Prop-2-ynyl-piperidin-3-ol”, has a molecular formula of C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the reaction of C-nucleophiles with 1-(prop-2-ynyl)piperidine in the presence of mercury (II) acetate forms mono-and dicarbonyl derivatives of piperidine .Scientific Research Applications
Growth-Promoting Activity
1-Prop-2-ynyl-piperidin-3-ol derivatives, specifically 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride, have demonstrated significant growth-promoting activity in agriculture. When used in pre-sowing treatment of beetroot seeds and potatoes, these compounds increased productivity by approximately 20% (Omirzak et al., 2013).
Chemical Synthesis and Reactions
These compounds are involved in complex chemical reactions, such as alkylation processes and reaction with C-nucleophiles, leading to the formation of mono- and dicarbonyl derivatives of piperidine and bis[3-(piperidin-1-yl)prop-1-ynyl]mercury. The conditions for these reactions have been optimized for efficiency (Hobosyan et al., 2017).
Antimicrobial Activity
Compounds like (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, synthesized through Claisen-Schmidt condensation and involving derivatives of 1-Prop-2-ynyl-piperidin-3-ol, have shown promising antimicrobial activities against bacteria (Gram-positive and Gram-negative) and fungi (Ashok et al., 2014).
Organic Synthesis and Catalysis
1-Prop-2-ynyl-piperidin-3-ol derivatives are also employed in the synthesis of a wide variety of organic compounds. For instance, they are used in the synthesis of tetrahydrofuran ring-containing diamines, showcasing their versatility in organic synthesis and catalysis (Kocięcka et al., 2018).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of 1-Prop-2-ynyl-piperidin-3-ol have been explored for their potential as antidepressants, exhibiting dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. This research indicates the compound's potential utility in developing new antidepressant drugs (Takeuchi et al., 2003).
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-Prop-2-ynyl-piperidin-3-ol”, is an important task of modern organic chemistry . This suggests a promising future direction for research in this field.
properties
IUPAC Name |
1-prop-2-ynylpiperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h1,8,10H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJFRXEYQGHPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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